molecular formula C22H19ClN4O2S2 B11492472 2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline

2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline

Cat. No.: B11492472
M. Wt: 471.0 g/mol
InChI Key: UAHKOGYZIFOXIL-UHFFFAOYSA-N
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Description

2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline is a complex organic compound that belongs to the class of quinoxalines. This compound is characterized by the presence of a quinoxaline core, a piperazine ring, and a chlorothiophene sulfonyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperazine Ring: The quinoxaline core is then reacted with a piperazine derivative, often through nucleophilic substitution reactions.

    Attachment of the Chlorothiophene Sulfonyl Group: The final step involves the sulfonylation of the piperazine ring with a chlorothiophene sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the chlorothiophene sulfonyl group.

    Reduction: Reduction reactions can occur at the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonylthieno[3,2-b]pyridine 4-oxide
  • 2-chloro-1-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}ethan-1-one

Uniqueness

2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline is unique due to its specific combination of a quinoxaline core, a piperazine ring, and a chlorothiophene sulfonyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19ClN4O2S2

Molecular Weight

471.0 g/mol

IUPAC Name

2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-3-phenylquinoxaline

InChI

InChI=1S/C22H19ClN4O2S2/c23-19-10-11-20(30-19)31(28,29)27-14-12-26(13-15-27)22-21(16-6-2-1-3-7-16)24-17-8-4-5-9-18(17)25-22/h1-11H,12-15H2

InChI Key

UAHKOGYZIFOXIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)S(=O)(=O)C5=CC=C(S5)Cl

Origin of Product

United States

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